

Technical Guide: 2-(3-Hydroxycyclobutyl)acetonitrile

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Compound of Interest

Compound Name: 2-(3-Hydroxycyclobutyl)acetonitrile

CAS No.: 2091611-11-7

Cat. No.: B2637044

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Role: Bifunctional Cyclobutane Scaffold for Drug Discovery Primary Application: JAK Inhibitor Linker Synthesis

Executive Summary

2-(3-Hydroxycyclobutyl)acetonitrile (CAS: 1622903-17-6) is a low-molecular-weight (111.14 Da) bifunctional scaffold characterized by a cyclobutane ring substituted at the 1- and 3-positions. Its structural rigidity, provided by the cyclobutane core, restricts the conformational freedom of attached pharmacophores, a property highly valued in optimizing ligand-target binding affinity. It serves as a key intermediate in the synthesis of next-generation JAK inhibitors, where it functions as a linker that positions the "warhead" (often a cyanomethyl or amine group) in a precise spatial orientation relative to the hinge-binding motif.

Chemical Identity & Physical Properties[1]

The compound exists as two diastereomers (cis and trans) due to the geometry of the 1,3-disubstituted cyclobutane ring.

Table 1: Core Chemical Data

Property	Data
IUPAC Name	2-(3-Hydroxycyclobutyl)acetonitrile
Common Name	(3-Hydroxycyclobutyl)acetonitrile
CAS Number (Mix)	1622903-17-6
CAS Number (cis)	2091611-11-7
Molecular Formula	C ₆ H ₉ NO
Molecular Weight	111.14 g/mol
SMILES	<chem>N#CCC1CC(O)C1</chem>
Physical State	Viscous oil or low-melting solid (isomer dependent)
Solubility	Soluble in DMSO, MeOH, DCM; Moderate water solubility
pKa (Predicted)	~14.5 (Secondary alcohol)

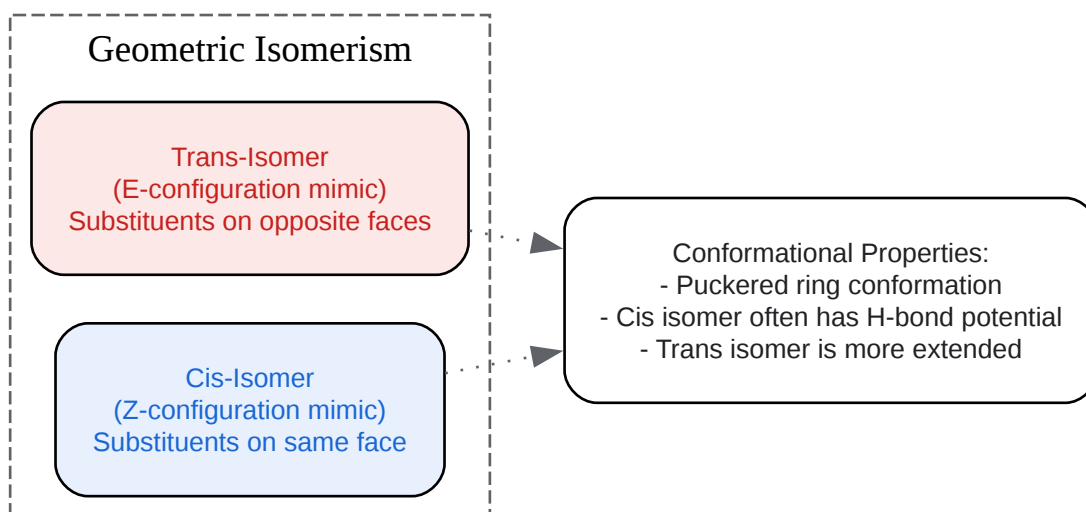
Structural Analysis & Stereochemistry

The 1,3-disubstitution pattern on the cyclobutane ring gives rise to geometric isomerism. Understanding the distinction between cis and trans isomers is critical, as they display distinct biological activities and spectroscopic signatures.

- **Cis-Isomer:** The hydroxyl group (-OH) and the cyanomethyl group (-CH₂CN) are on the same side of the ring plane. This is often the preferred isomer for compact binding pockets.
- **Trans-Isomer:** The groups are on opposite sides of the ring plane.

Stereochemical Diagram

The following diagram illustrates the geometric relationship between the isomers.



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Figure 1: Geometric isomerism of 1,3-disubstituted cyclobutanes. The puckered conformation of the ring further influences the spatial vector of the substituents.

Synthesis & Manufacturing Protocols

The synthesis of **2-(3-hydroxycyclobutyl)acetonitrile** typically proceeds via a Horner-Wadsworth-Emmons (HWE) reaction followed by catalytic hydrogenation. This route allows for the construction of the carbon skeleton while managing the oxidation state of the functionalities.

Mechanistic Pathway[3][4][6][7]

- HWE Olefination: Reaction of a protected 3-oxocyclobutanone with diethyl cyanomethylphosphonate generates the exocyclic alkene.
- Hydrogenation: Reduction of the alkene and concomitant deprotection (if benzyl is used) yields the target alcohol.

Experimental Protocol: HWE Route

Reagents: 3-(Benzyloxy)cyclobutanone, Diethyl cyanomethylphosphonate, LiHMDS (or NaH), Pd(OH)₂/C, H₂.

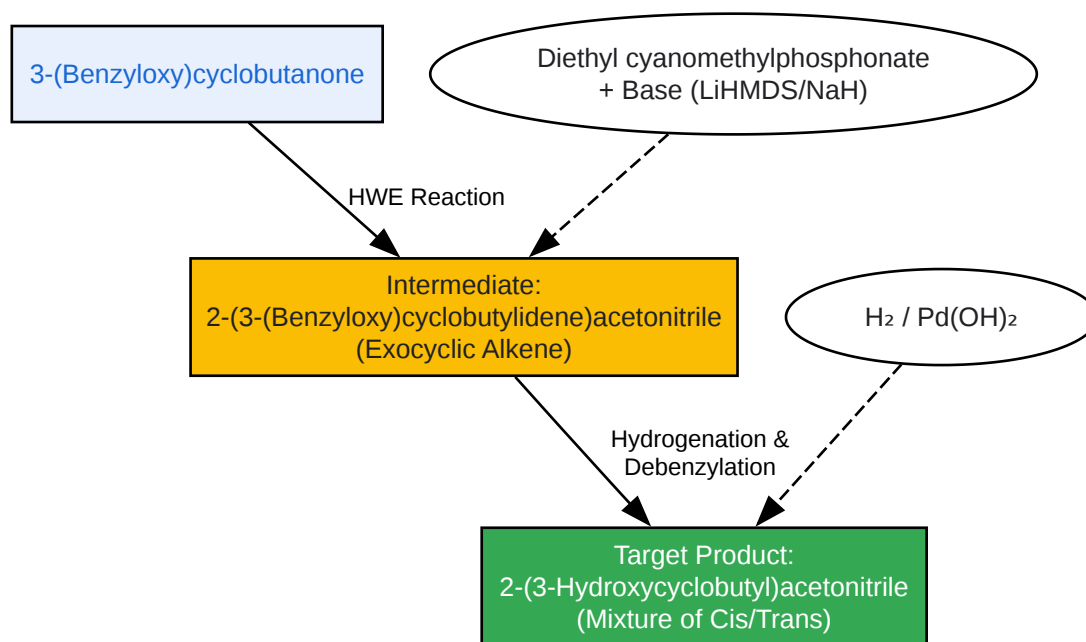
Step 1: Olefination

- Activation: In a flame-dried flask under N₂, suspend NaH (1.2 eq) in dry THF at 0°C.
- Phosphonate Addition: Add diethyl cyanomethylphosphonate (1.2 eq) dropwise. Stir for 30 min to form the ylide.
- Ketone Addition: Add 3-(benzyloxy)cyclobutanone (1.0 eq) in THF dropwise.
- Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (formation of exocyclic alkene).
- Workup: Quench with sat. NH₄Cl, extract with EtOAc, dry over MgSO₄, and concentrate.
- Product: 2-(3-(Benzyloxy)cyclobutylidene)acetonitrile.

Step 2: Hydrogenation & Deprotection

- Setup: Dissolve the alkene intermediate in MeOH or EtOH.
- Catalyst: Add 20% Pd(OH)₂/C (Pearlman's catalyst, ~10 wt% loading).
- Reduction: Purge with H₂ gas (balloon pressure or 50 psi in a Parr shaker). Stir at RT for 12–24 hours.
 - Note: This step reduces the double bond AND cleaves the benzyl ether to the free alcohol.
- Purification: Filter through Celite to remove Pd. Concentrate filtrate.^[1]
- Isolation: Purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM) to separate cis/trans isomers if necessary.

Synthesis Workflow Diagram



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Figure 2: Synthetic route from protected cyclobutanone to the target nitrile via HWE olefination and global reduction.

Reactivity & Applications in Drug Discovery

The utility of **2-(3-hydroxycyclobutyl)acetonitrile** lies in its orthogonal reactivity. It possesses two distinct handles for chemical elaboration:^{[2][1][3]}

- Hydroxyl Group (C3):
 - Reactivity: Can be converted to a leaving group (mesylate/tosylate) for nucleophilic displacement (e.g., by amines to form the core of JAK inhibitors).
 - Oxidation: Can be oxidized back to the ketone to introduce different nucleophiles via reductive amination.
- Cyanomethyl Group (C1):
 - Reduction: Reduces to an ethylamine (-CH₂CH₂NH₂), serving as a flexible linker.
 - Hydrolysis: Converts to carboxylic acid or amide.

- Cyclization: Can participate in heterocycle formation (e.g., pyrazoles, imidazoles).

Case Study: JAK Inhibitor Scaffold

In the development of selective JAK1 inhibitors (e.g., analogs related to Upadacitinib or Abrocitinib research), the cyclobutyl ring acts as a rigid spacer that directs the inhibitor into the ATP-binding pocket. The cis-configuration is often critical to mimic the transition state or to ensure the "warhead" (cyanomethyl) interacts with the catalytic cysteine residues without steric clash.

Key Reference: The specific use of 3-substituted cyclobutyl acetonitriles is documented in patent literature regarding JAK1/JAK3 inhibitors, where the nitrile group often remains as a functional motif or is reduced to an amine linker [1][2].

Safety & Handling (MSDS Highlights)

- Hazards:
 - Acute Toxicity: Harmful if swallowed or inhaled. Nitriles can metabolize to release cyanide ions in vivo.
 - Irritant: Causes skin and eye irritation.
- Handling:
 - Use only in a chemical fume hood.
 - Wear nitrile gloves (double gloving recommended) and safety glasses.
 - Avoid contact with strong acids (risk of HCN evolution).
- Storage:
 - Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
 - Hygroscopic; keep container tightly sealed.

References

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- United States Patent & Trademark Office. (2017). Patent US10144738B2: Substituted Pyrazolo[1,5-a]pyrazines as JAK Inhibitors. (Describes the use of cyanomethyl-cyclobutyl intermediates). Retrieved from
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